molecular formula C21H41NO3 B181785 (R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid CAS No. 132869-86-4

(R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid

Cat. No. B181785
CAS RN: 132869-86-4
M. Wt: 355.6 g/mol
InChI Key: OGLNTVZUARMGNY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid, commonly known as HMBA, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. HMBA is a derivative of valproic acid, an anticonvulsant drug used to treat epilepsy and bipolar disorder. However, HMBA has shown promise in a variety of other fields, including cancer research, immunology, and neurology.

Mechanism of Action

The mechanism of action of HMBA is not fully understood, but it is thought to involve the regulation of gene expression. HMBA has been shown to activate certain genes involved in cell differentiation and apoptosis, while suppressing genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
HMBA has been found to have a variety of biochemical and physiological effects. In cancer cells, HMBA induces differentiation and apoptosis, leading to growth arrest and death. In immune cells, HMBA stimulates cytokine production and immune cell activation. In neurons, HMBA promotes differentiation and protects against neurodegeneration. HMBA has also been found to have anti-inflammatory effects and to regulate lipid metabolism.

Advantages and Limitations for Lab Experiments

HMBA has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its potential therapeutic applications. However, there are also limitations to its use in lab experiments. HMBA can be toxic at high concentrations, and its effects can be cell type-specific. In addition, the mechanism of action of HMBA is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on HMBA. In cancer research, HMBA could be further studied as a potential adjuvant therapy to enhance the effects of chemotherapy and radiation therapy. In immunology, HMBA could be investigated for its potential to enhance immune responses in the context of infectious diseases and cancer. In neurology, HMBA could be studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the mechanism of action of HMBA could be further elucidated to better understand its effects in different experimental settings.

Synthesis Methods

HMBA can be synthesized through a multistep process involving the reaction of valproic acid with hexadecanoyl chloride and 3-methylbutanoyl chloride. The resulting product is purified through column chromatography to obtain pure HMBA.

Scientific Research Applications

HMBA has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, HMBA has been shown to induce differentiation in cancer cells, leading to their growth arrest and eventual death. HMBA has also been found to enhance the anti-tumor effects of chemotherapy drugs and radiation therapy. In immunology, HMBA has been shown to stimulate the immune system, leading to increased production of cytokines and activation of immune cells. In neurology, HMBA has been found to promote neuronal differentiation and protect against neurodegenerative diseases.

properties

CAS RN

132869-86-4

Product Name

(R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid

Molecular Formula

C21H41NO3

Molecular Weight

355.6 g/mol

IUPAC Name

(2R)-2-(hexadecanoylamino)-3-methylbutanoic acid

InChI

InChI=1S/C21H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25)/t20-/m1/s1

InChI Key

OGLNTVZUARMGNY-HXUWFJFHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](C(C)C)C(=O)O

SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O

synonyms

N-Hexadecanoyl-D-valine

Origin of Product

United States

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